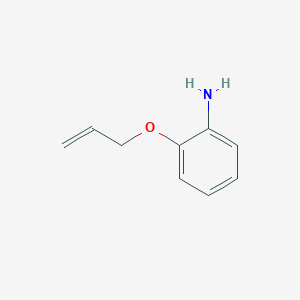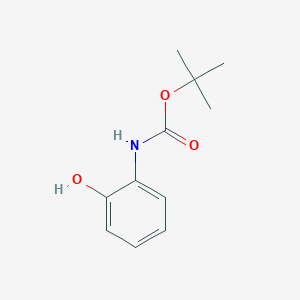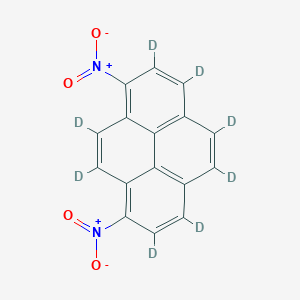
4,5-Dimethylpyrimidine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethylpyrimidine 1-oxide (DMPO) is a heterocyclic compound that has been widely used in scientific research as a spin trap for the detection of reactive oxygen species (ROS). DMPO is a stable and nontoxic compound that can react with various types of ROS, including superoxide, hydroxyl radical, and peroxyl radical, to form stable adducts. The use of DMPO as a spin trap has greatly facilitated the study of ROS in various biological systems.
Wirkmechanismus
The mechanism of action of 4,5-Dimethylpyrimidine 1-oxide as a spin trap is based on its ability to react with various types of ROS to form stable adducts. The reaction between 4,5-Dimethylpyrimidine 1-oxide and ROS results in the formation of a stable nitroxide radical, which can be detected by various spectroscopic methods, including electron paramagnetic resonance (EPR) spectroscopy. The formation of the 4,5-Dimethylpyrimidine 1-oxide-ROS adducts provides important information about the nature and kinetics of ROS in biological systems.
Biochemical and Physiological Effects
4,5-Dimethylpyrimidine 1-oxide has been shown to have a number of biochemical and physiological effects in various biological systems. 4,5-Dimethylpyrimidine 1-oxide has been shown to protect cells and tissues from oxidative damage by scavenging ROS and reducing oxidative stress. 4,5-Dimethylpyrimidine 1-oxide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 4,5-Dimethylpyrimidine 1-oxide has been shown to have anti-aging effects by reducing oxidative damage and improving mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4,5-Dimethylpyrimidine 1-oxide as a spin trap has several advantages for lab experiments. 4,5-Dimethylpyrimidine 1-oxide is a stable and nontoxic compound that can be easily synthesized and purified. 4,5-Dimethylpyrimidine 1-oxide has a high reactivity with various types of ROS, which allows for the detection of ROS in various biological systems. However, there are also some limitations to the use of 4,5-Dimethylpyrimidine 1-oxide. 4,5-Dimethylpyrimidine 1-oxide can react with other molecules in biological systems, which can result in the formation of false-positive adducts. In addition, 4,5-Dimethylpyrimidine 1-oxide can also be oxidized by some ROS, which can result in the formation of 4,5-Dimethylpyrimidine 1-oxide-oxo adducts.
Zukünftige Richtungen
The use of 4,5-Dimethylpyrimidine 1-oxide as a spin trap has great potential for future research in various areas of biology and medicine. Some of the future directions for the use of 4,5-Dimethylpyrimidine 1-oxide include:
1. Development of new 4,5-Dimethylpyrimidine 1-oxide derivatives with improved reactivity and selectivity for specific types of ROS.
2. Application of 4,5-Dimethylpyrimidine 1-oxide in the study of the role of ROS in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
3. Development of new methods for the detection of 4,5-Dimethylpyrimidine 1-oxide-ROS adducts, including the use of fluorescence and mass spectrometry.
4. Application of 4,5-Dimethylpyrimidine 1-oxide in the study of the mechanisms of action of antioxidants and other ROS scavengers.
5. Development of new strategies for the delivery of 4,5-Dimethylpyrimidine 1-oxide to specific tissues and organs for the detection of ROS in vivo.
In conclusion, 4,5-Dimethylpyrimidine 1-oxide is a versatile compound that has been widely used in scientific research as a spin trap for the detection of ROS in various biological systems. The use of 4,5-Dimethylpyrimidine 1-oxide has greatly facilitated the study of ROS in various biological processes and has provided important insights into the role of ROS in health and disease. The future directions for the use of 4,5-Dimethylpyrimidine 1-oxide are promising and will likely lead to new discoveries in the field of oxidative stress and redox biology.
Synthesemethoden
4,5-Dimethylpyrimidine 1-oxide can be synthesized by various methods, including the reaction of 4,5-dimethylpyrimidine with hydrogen peroxide, the oxidation of 4,5-dimethylpyrimidine with potassium permanganate, and the reaction of 4,5-dimethylpyrimidine with ozone. The most commonly used method for the synthesis of 4,5-Dimethylpyrimidine 1-oxide is the reaction of 4,5-dimethylpyrimidine with hydrogen peroxide in the presence of a catalyst, such as tungstic acid or molybdic acid.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethylpyrimidine 1-oxide has been widely used in scientific research as a spin trap for the detection of ROS in various biological systems, including cells, tissues, and organs. The use of 4,5-Dimethylpyrimidine 1-oxide as a spin trap has greatly facilitated the study of ROS in various biological processes, including oxidative stress, inflammation, and aging. 4,5-Dimethylpyrimidine 1-oxide has also been used as a probe for the detection of free radicals in chemical reactions and in environmental studies.
Eigenschaften
CAS-Nummer |
114969-53-8 |
|---|---|
Produktname |
4,5-Dimethylpyrimidine 1-oxide |
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
4,5-dimethyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O/c1-5-3-8(9)4-7-6(5)2/h3-4H,1-2H3 |
InChI-Schlüssel |
MFDNIKGJRLRWSL-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=CN=C1C)[O-] |
Kanonische SMILES |
CC1=C[N+](=CN=C1C)[O-] |
Synonyme |
Pyrimidine, 4,5-dimethyl-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)

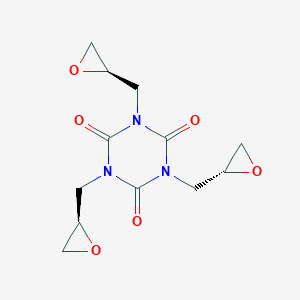
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
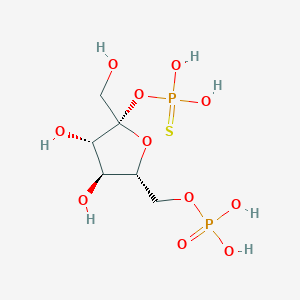
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)

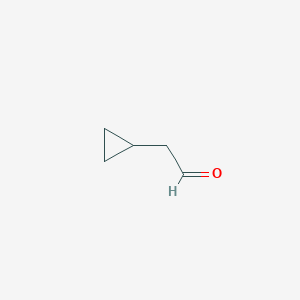

![Benz[a]anthracene-d12](/img/structure/B49388.png)
